

Spectroscopic Profile of Thionyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: Thionyl bromide

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Introduction

Thionyl bromide (SOBr_2), a reactive inorganic compound, serves as a valuable reagent in organic synthesis, particularly for the conversion of alcohols to alkyl bromides and carboxylic acids to acyl bromides. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **thionyl bromide**, supplemented with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data

The spectroscopic data for **thionyl bromide** is summarized below. Due to its reactivity and inherent instability, obtaining high-resolution NMR data in solution can be challenging.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of **thionyl bromide** have been characterized by both infrared and Raman spectroscopy. The fundamental vibrational frequencies are presented in Table 1. These frequencies correspond to the stretching and bending modes of the S-O and S-Br bonds within the molecule.

Table 1: Fundamental Vibrational Frequencies of **Thionyl Bromide**^{[1][2]}

Symmetry Species	Approximate Type of Mode	Wavenumber (cm ⁻¹)
a'	SO stretch	1240
a'	SBr ₂ stretch (symmetric)	420
a'	SBr ₂ bend	170
a'	SBr ₂ stretch (asymmetric)	490
a''	Out-of-plane bend	340

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, detailed ¹H and ¹³C NMR data for pure **thionyl bromide** are not available in the literature, as the compound lacks hydrogen and carbon atoms. However, ¹⁷O NMR spectroscopy is a relevant technique for probing the electronic environment of the oxygen atom. While a specific ¹⁷O NMR spectrum for **thionyl bromide** is not readily found, data for the analogous compound, thionyl chloride (SOCl₂), shows a chemical shift in the range of +150 to +350 ppm.[3][4][5][6][7] It is anticipated that the ¹⁷O chemical shift of **thionyl bromide** would be in a similar region, potentially shifted slightly due to the difference in electronegativity between chlorine and bromine.

Mass Spectrometry (MS)

The mass spectrum of **thionyl bromide** is characterized by the presence of isotopic peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M⁺) would appear as a triplet, with the most intense peak corresponding to the [SO⁷⁹Br⁸¹Br]⁺ ion. The expected fragmentation pattern would involve the loss of bromine atoms and the sulfur monoxide (SO) group.

Table 2: Predicted Mass Spectrometry Fragmentation of **Thionyl Bromide**

m/z	Ion Fragment	Comments
206, 208, 210	[SOBr ₂] ⁺	Molecular ion triplet, reflecting the isotopic distribution of two bromine atoms.
127, 129	[SOBr] ⁺	Loss of a bromine radical.
79, 81	[Br] ⁺	Bromine cation.
48	[SO] ⁺	Sulfur monoxide cation.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **thionyl bromide**.

Methodology:

- Sample Preparation: Due to the moisture sensitivity of **thionyl bromide**, all sample handling should be performed in a dry, inert atmosphere (e.g., a glovebox). A small drop of neat **thionyl bromide** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8] The plates are gently pressed together to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The prepared sample is placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid **thionyl bromide**.

Methodology:

- Sample Preparation: A small amount of liquid **thionyl bromide** is placed in a glass capillary tube or a quartz cuvette.^{[9][10]} The container is then sealed to prevent exposure to atmospheric moisture.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- Data Acquisition:
 - The sample is placed in the spectrometer's sample holder.
 - The laser is focused on the liquid sample.
 - Instrumental parameters such as laser power, exposure time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample degradation.^[11]
 - The Raman spectrum is collected, and the positions and relative intensities of the scattered light are recorded.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **thionyl bromide** and identify its fragmentation pattern.

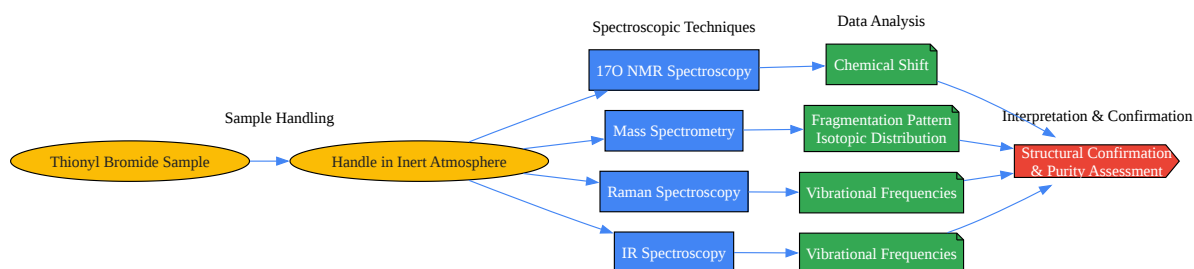
Methodology:

- Sample Introduction: **Thionyl bromide**, being a volatile liquid, can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet if separation from other components is required. The sample must be handled under anhydrous conditions.
- Ionization: Electron ionization (EI) at 70 eV is a common method for the analysis of small, volatile molecules.^{[12][13][14]}

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum. The characteristic isotopic pattern of bromine should be carefully analyzed to confirm the identity of bromine-containing fragments.[15][16][17]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a **thionyl bromide** sample.



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